4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoroaniline.
Formation of Intermediate: The 5-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable pyrrolidine derivative to form the intermediate compound.
Final Product Formation: The intermediate is then subjected to methylation using a methylating agent such as methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-fluorophenyl)morpholine
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
4-(5-Bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H14BrFN2 |
---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14BrFN2/c1-15-5-9(11(14)6-15)8-4-7(12)2-3-10(8)13/h2-4,9,11H,5-6,14H2,1H3 |
InChI Key |
CRHUZTYJZULCCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)N)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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